molecular formula C8H15BrO B13066523 4-(Bromomethyl)-3,3-dimethyltetrahydro-2H-pyran

4-(Bromomethyl)-3,3-dimethyltetrahydro-2H-pyran

Cat. No.: B13066523
M. Wt: 207.11 g/mol
InChI Key: NWXBSNFPNDVPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-3,3-dimethyltetrahydro-2H-pyran is an organic compound characterized by a bromomethyl group attached to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3,3-dimethyltetrahydro-2H-pyran typically involves the bromination of a suitable precursor. One common method involves the reaction of 3,3-dimethyltetrahydro-2H-pyran with bromine in the presence of a catalyst such as iron(III) bromide or aluminium tribromide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3,3-dimethyltetrahydro-2H-pyran undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Bromomethyl)-3,3-dimethyltetrahydro-2H-pyran has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form various derivatives.

    Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3,3-dimethyltetrahydro-2H-pyran involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-3,3-dimethyltetrahydro-2H-pyran
  • 4-(Iodomethyl)-3,3-dimethyltetrahydro-2H-pyran
  • 4-(Hydroxymethyl)-3,3-dimethyltetrahydro-2H-pyran

Uniqueness

4-(Bromomethyl)-3,3-dimethyltetrahydro-2H-pyran is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and iodo analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

4-(bromomethyl)-3,3-dimethyloxane

InChI

InChI=1S/C8H15BrO/c1-8(2)6-10-4-3-7(8)5-9/h7H,3-6H2,1-2H3

InChI Key

NWXBSNFPNDVPBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCC1CBr)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.